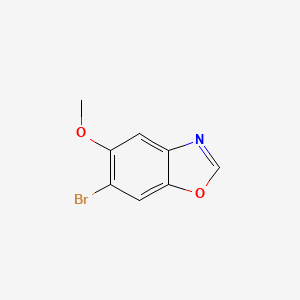

6-Bromo-5-methoxy-1,3-benzoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrNO2 |

|---|---|

Molecular Weight |

228.04 g/mol |

IUPAC Name |

6-bromo-5-methoxy-1,3-benzoxazole |

InChI |

InChI=1S/C8H6BrNO2/c1-11-7-3-6-8(2-5(7)9)12-4-10-6/h2-4H,1H3 |

InChI Key |

MKOAYKJQAXRQBR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CO2)Br |

Origin of Product |

United States |

Conclusion

6-Bromo-5-methoxy-1,3-benzoxazole is a specific derivative within the broader and highly significant class of benzoxazole (B165842) compounds. While detailed information on this particular molecule is limited in the provided search results, its chemical structure suggests its potential as a building block in medicinal chemistry and materials science. The rich history and diverse applications of the benzoxazole scaffold provide a strong rationale for further investigation into the properties and potential uses of its substituted derivatives like this compound.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 2-amino-4-bromo-5-methoxyphenol | C₇H₈BrNO₂ |

| 5-methoxy-1,3-benzoxazole | C₈H₇NO₂ |

| This compound | C₈H₆BrNO₂ |

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 5 Methoxy 1,3 Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 6-bromo-5-methoxy-1,3-benzoxazole. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed picture of the molecular framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a suitable solvent like deuterochloroform (CDCl₃) provides key information about the aromatic and methoxy (B1213986) protons. The spectrum is expected to show distinct signals for the protons on the benzoxazole (B165842) ring system. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom. The protons on the benzene (B151609) ring typically appear as multiplets in the aromatic region of the spectrum. The methoxy group protons will present as a sharp singlet, typically in the upfield region compared to the aromatic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by revealing the chemical environment of each carbon atom in the molecule. The spectrum will show distinct signals for each of the eight carbon atoms in this compound. The carbon of the methoxy group will have a characteristic chemical shift. The carbons of the benzoxazole ring system will appear at chemical shifts indicative of their aromatic and heterocyclic nature. The carbon atom bonded to the bromine will experience a shielding effect, influencing its chemical shift.

A comprehensive analysis of both ¹H and ¹³C NMR data, often aided by two-dimensional NMR techniques such as HSQC and HMBC, allows for the precise assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

Table 1: ¹H NMR Data for Benzoxazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |

| 5-Methoxybenzoxazole | CDCl₃ | 8.06 (s, 1H), 7.50 – 7.42 (m, 1H), 7.28-7.26 (m, 1H), 7.07 – 6.90 (m, 1H), 3.87 (s, 3H) rsc.org |

| 6-Bromobenzoxazole | CDCl₃ | Data not fully available in search results. rsc.org |

| 7-Bromo-5-methoxy-1,3-benzoxazole | - | No specific data found in search results. |

Table 2: ¹³C NMR Data for Benzoxazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 5-Methoxybenzoxazole | CDCl₃ | 157.36, 153.23, 144.58, 140.84, 114.51, 111.10, 103.10, 55.94 rsc.org |

| 6-Bromobenzoxazole | CDCl₃ | Data not fully available in search results. rsc.org |

| 7-Bromo-5-methoxy-1,3-benzoxazole | - | No specific data found in search results. |

Vibrational Spectroscopy (FT-IR, FT-Raman) and Normal Mode Analysis

FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its constituent bonds. Key expected vibrations include the C-H stretching of the aromatic ring and the methoxy group, C=N stretching of the oxazole (B20620) ring, C-O-C stretching of the ether and oxazole moieties, and the C-Br stretching. For instance, aryl-alkyl ethers like the methoxy group in the target molecule typically show absorption stretching between 3053–2835 cm⁻¹. nih.gov The C-Br stretching of aromatic bromo compounds is expected around 705 cm⁻¹. nih.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum would also be expected to show characteristic bands for the aromatic ring, the oxazole ring, and the methoxy group.

Normal Mode Analysis: A complete understanding of the vibrational spectra can be achieved through normal mode analysis, often performed using computational methods like Density Functional Theory (DFT). By calculating the theoretical vibrational frequencies and comparing them with the experimental FT-IR and FT-Raman data, a detailed assignment of the observed bands to specific vibrational modes of the molecule can be made. This analysis confirms the molecular structure and provides a deeper understanding of its dynamic properties.

Table 3: Characteristic FT-IR Frequencies for Related Compounds

| Functional Group | Compound Type | Wavenumber (cm⁻¹) | Reference |

| Ar-OCH₃ | Arylalkyl ether | 3053–2835 | nih.gov |

| C-Br | Aromatic bromo compounds | ~705 | nih.gov |

| Ar-OH | Aromatic hydroxyl | 3214 | nih.gov |

| Ar-NO₂ | Aromatic nitro | 1347–1339 | nih.gov |

Mass Spectrometry (EIMS, HR-MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of this compound, which is C₈H₆BrNO₂. The presence of the bromine atom is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal abundance and result in two peaks of similar intensity separated by two mass units.

Electron Ionization Mass Spectrometry (EIMS): In EIMS, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass spectrum displays a series of peaks corresponding to the molecular ion and various fragment ions. The fragmentation pattern is a molecular fingerprint that provides valuable structural information. For this compound, characteristic fragmentation pathways would involve the loss of a methyl group from the methoxy moiety, loss of a CO molecule, and cleavage of the benzoxazole ring. Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

Table 4: Predicted Collision Cross Section (CCS) Data for 7-bromo-5-methoxy-1,3-benzoxazole

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 227.96547 | 136.9 |

| [M+Na]⁺ | 249.94741 | 152.0 |

| [M-H]⁻ | 225.95091 | 144.6 |

| [M+NH₄]⁺ | 244.99201 | 159.6 |

| [M+K]⁺ | 265.92135 | 143.0 |

| [M+H-H₂O]⁺ | 209.95545 | 137.5 |

| [M+HCOO]⁻ | 271.95639 | 159.7 |

| [M+CH₃COO]⁻ | 285.97204 | 154.1 |

| [M+Na-2H]⁻ | 247.93286 | 147.4 |

| [M]⁺ | 226.95764 | 160.6 |

| [M]⁻ | 226.95874 | 160.6 |

| Data for the related isomer 7-bromo-5-methoxy-1,3-benzoxazole. uni.lu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by this compound will promote electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzoxazole chromophore. These transitions are typically π → π* and n → π* in nature. The benzoxazole system, being an extended conjugated system, will have distinct absorption maxima (λ_max). The positions and intensities of these absorption bands are influenced by the substituents on the benzene ring. The electron-donating methoxy group and the bromine atom will cause shifts in the absorption maxima compared to the unsubstituted benzoxazole. A study on related benzoxazole derivatives showed that esterifying a hydroxyl group can influence the position of the absorption bands. acs.org

Single Crystal X-Ray Diffraction Analysis for Solid-State Conformation and Supramolecular Assembly

Single crystal X-ray diffraction is a powerful technique that provides the precise three-dimensional arrangement of atoms in the solid state. This analysis would yield detailed information about the bond lengths, bond angles, and torsion angles of this compound, confirming its molecular conformation.

Table 5: Crystal Data for a Related Bromo-Methoxy Compound

| Parameter | Value |

| Compound | Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate nih.gov |

| Molecular Formula | C₁₀H₉BrO₅ |

| Molecular Weight | 289.08 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.6933 (12) |

| b (Å) | 8.0616 (13) |

| c (Å) | 9.7039 (15) |

| α (°) | 105.062 (2) |

| β (°) | 91.667 (2) |

| γ (°) | 113.457 (2) |

| Volume (ų) | 527.13 (14) |

| Z | 2 |

| Data for a related compound, not the subject compound. |

Advanced Microscopy for Morphological Characterization (e.g., FE-SEM)

Advanced microscopy techniques, such as Field Emission Scanning Electron Microscopy (FE-SEM), are utilized to investigate the surface morphology and microstructure of solid materials.

For this compound, FE-SEM analysis of a crystalline or powdered sample would provide high-resolution images of its surface topography. This can reveal details about the crystal habit, particle size distribution, and the presence of any specific microstructural features. Such information is valuable for understanding the material's physical properties and for quality control in its synthesis and processing. While no specific FE-SEM studies on this compound were found, this technique is broadly applicable for the morphological characterization of crystalline organic compounds.

Theoretical and Computational Chemistry of 6 Bromo 5 Methoxy 1,3 Benzoxazole Systems

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules like 6-Bromo-5-methoxy-1,3-benzoxazole. These calculations offer a balance between accuracy and computational cost, making them ideal for studying complex molecular systems.

Table 1: Illustrative Predicted Geometrical Parameters for a Substituted Benzoxazole (B165842) System

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.38 - 1.40 | - |

| C-O (ether) | ~1.37 | - |

| C-Br | ~1.90 | - |

| C-O-C (ether) | - | ~117 |

| C-N=C | - | ~105 |

| O-C=N | - | ~115 |

Note: These are representative values based on DFT calculations of similar substituted benzoxazole structures and are intended for illustrative purposes.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. semanticscholar.org A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. semanticscholar.org

For this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing bromine atom will influence the energies of these frontier orbitals. The HOMO is expected to be localized primarily on the electron-rich methoxy group and the benzoxazole ring, while the LUMO may be distributed over the benzoxazole system and influenced by the bromine atom.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Benzoxazole

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -5.5 |

| LUMO | -1.5 to -0.5 |

| HOMO-LUMO Gap (Egap) | 4.0 to 5.0 |

Note: These values are illustrative and based on DFT calculations for structurally related benzoxazole derivatives.

The distribution of electron density within the this compound molecule can be analyzed using methods like Mulliken population analysis or by examining the Molecular Electrostatic Potential (MEP) surface. The MEP provides a visual representation of the charge distribution, where regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, and regions of positive potential (blue) are susceptible to nucleophilic attack.

In this compound, the oxygen and nitrogen atoms of the benzoxazole ring and the oxygen of the methoxy group are expected to be regions of high electron density. The bromine atom, being highly electronegative, will also create a region of negative potential. This information is vital for predicting how the molecule will interact with other chemical species. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Chemical Hardness (η): A measure of the resistance to change in the electron distribution.

Global Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These indices help in classifying the molecule's reactivity profile. Local reactivity descriptors, such as Fukui functions, can be used to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net For this compound, the carbon atoms adjacent to the electron-withdrawing bromine and the electron-donating methoxy group are likely to be key reactive sites.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of the molecule over time. MD simulations can reveal the conformational flexibility of the methoxy group and the nature of intermolecular interactions in different environments, such as in a solvent or in the solid state. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling Studies of Benzoxazole Derivatives (focused on structural parameters influencing reactivity)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For benzoxazole derivatives, QSAR models have been developed to predict various activities. nih.govnih.govresearchgate.net These models often use descriptors derived from the molecular structure, such as steric, electronic, and hydrophobic parameters.

In the context of reactivity, QSAR studies on benzoxazole derivatives highlight the importance of substituents on the benzene (B151609) ring. For instance, the presence of electron-withdrawing or electron-donating groups can significantly alter the reactivity of the benzoxazole system. nih.gov Molecular modeling studies, which often complement QSAR, can provide a three-dimensional visualization of how these structural features influence the molecule's interaction with a target, such as an enzyme or receptor. These studies indicate that the size, shape, and electronic properties of substituents at positions 5 and 6 of the benzoxazole ring are critical for determining their interaction and reactivity profiles. nih.gov

Table 3: Common Descriptors in QSAR Models for Benzoxazole Derivatives

| Descriptor Type | Examples | Influence on Reactivity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Affects electrostatic interactions and reaction mechanisms. |

| Steric | Molecular Volume, Surface Area | Influences the accessibility of reactive sites. |

| Hydrophobic | LogP | Determines partitioning in different phases and can affect interactions with biological membranes. |

| Topological | Connectivity Indices | Relate to the branching and shape of the molecule. nih.gov |

These computational approaches provide a comprehensive theoretical framework for understanding the chemical nature of this compound, from its fundamental electronic structure to its potential interactions and reactivity in various chemical and biological systems.

Prediction of Spectroscopic Parameters via Computational Methods

Currently, there is no available research in the public domain that specifically details the theoretical prediction of spectroscopic parameters for this compound. Computational chemistry, employing methods such as Density Functional Theory (DFT) for geometry optimization and vibrational frequency calculations, and Time-Dependent DFT (TD-DFT) for electronic spectra predictions, is a powerful tool for such investigations. mdpi.comnih.govnih.gov These methods allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational modes, and ultraviolet-visible (UV-Vis) absorption wavelengths. researchgate.netresearchgate.net

For related benzoxazole and benzimidazole (B57391) derivatives, studies have demonstrated good agreement between theoretically calculated and experimentally determined spectroscopic data. researchgate.netdergipark.org.tr These studies typically involve optimizing the ground-state molecular geometry and then performing frequency and NMR calculations. For UV-Vis spectra, TD-DFT calculations are used to determine the energies of electronic transitions. mdpi.comresearchgate.net

However, without specific computational studies on this compound, it is not possible to present detailed data tables or a thorough analysis of its predicted spectroscopic properties. Such an analysis would require dedicated quantum chemical calculations to be performed.

Applications of Benzoxazole Derivatives in Advanced Chemical Fields Excluding Biological/medicinal Applications

Role in Material Science and Optoelectronic Applications

The rigid, aromatic structure of the benzoxazole (B165842) core imparts valuable photophysical properties to its derivatives, making them highly suitable for use in material science and the development of optoelectronic devices. researchgate.netresearchgate.netacs.org

Benzoxazole derivatives are integral to the creation of organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netnih.gov Their inherent fluorescence and ability to act as dopants and chromophores are key to these applications. researchgate.net For instance, certain 2-phenylbenzoxazoles are utilized as organic brightening laser dyes. researchgate.net

In the field of OLEDs, novel benzoxazole-based emitters have been designed for solution-processable devices. In one study, benzoxazole was used as an acceptor moiety and carbazole (B46965) as a donor to create deep-blue emitters with hybridized local and charge-transfer (HLCT) characteristics. nih.gov These materials, when modified with a bulky hexahydrophthalimido (HP) group, showed improved thermal stability and maintained an excellent amorphous morphology, which is crucial for the longevity and efficiency of OLEDs. nih.gov

Benzoxazole derivatives are also prominent as fluorescent chemosensors for detecting various analytes, including metal ions and changes in microenvironments. researchgate.netresearchgate.netmdpi.com The 2-(2′-hydroxyphenyl)benzoxazole (HPBO) framework is particularly noteworthy for its excited-state intramolecular proton transfer (ESIPT) properties, which can be harnessed for sensing. researchgate.netacs.org Researchers have synthesized two-photon-absorbing (2PA) chromophores derived from HPBO for the detection of zinc and hydroxide (B78521) ions. acs.org Furthermore, benzoxazole-functionalized conjugated mesoporous polymers (CMPs) have been developed as highly sensitive and selective fluorescent sensors for iron ions (Fe²⁺ and Fe³⁺), demonstrating a "turn-off" fluorescence response with low detection limits. nih.gov

Table 1: Examples of Benzoxazole Derivatives in Light-Emitting and Sensing Applications

| Derivative Class | Application | Key Finding |

|---|---|---|

| Benzoxazole-Carbazole HLCT Emitters | Deep-Blue OLEDs | The introduction of a hexahydrophthalimido (HP) group enhances thermal stability and suppresses self-aggregation, leading to efficient, solution-processable OLEDs. nih.gov |

| 2-(2′-Hydroxyphenyl)benzoxazole (HPBO) | Ion Sensing | HPBO-containing chromophores can act as two-photon absorbing sensors for zinc and hydroxide ions. acs.org |

| Benzoxazole-Functionalized CMPs | Metal Ion Detection | These polymers exhibit a selective "turn-off" fluorescence response to Fe²⁺ and Fe³⁺ ions with high sensitivity and rapid response times. nih.gov |

Photochromic materials, which change color upon exposure to light, represent another application area for benzoxazole derivatives. These compounds can be designed as molecular photoswitches. A study on styrylbenzazole derivatives investigated their photochemical properties, revealing high thermal stability of their Z isomers, high quantum yields, and negative photochromism. diva-portal.org

The mechanochromic (or piezofluorochromic) behavior of benzoxazole derivatives, where fluorescence changes in response to mechanical pressure, has also been explored. A triphenylamine-based benzoxazole derivative was shown to exhibit a low-contrast piezofluorochromic effect that could be significantly enhanced, leading to a high-contrast fluorescence change, through protonation. rsc.orgnih.gov In another study, phenothiazine-based benzoxazole derivatives were synthesized, and it was found that the introduction of a bromine atom hindered π-π stacking, resulting in stronger and more persistent mechanofluorochromism compared to the non-brominated analogue. researchgate.net

Benzoxazole derivatives are widely used as fluorescent whitening agents, or optical brighteners, particularly for polyester (B1180765) fibers and other synthetic materials. researchgate.netgoogle.comdaneshyari.com These compounds function by absorbing light in the ultraviolet region (330–380 nm) and emitting it as visible blue light (400–450 nm), which counteracts any yellowish cast in the material, making it appear whiter. daneshyari.com

Commercial optical brighteners like Fluorescent Brightener KSN are benzoxazole derivatives known for their high whitening intensity at low dosages, excellent high-temperature resistance, and good compatibility with plastics. made-in-china.com They are suitable for whitening polyester, polyamide, and other chemical fibers and can be incorporated during various processing stages, including polymerization. made-in-china.com The synthesis of such brighteners can be achieved through relatively simple reactions, for example, by using polyphosphoric acid to create symmetrical benzoxazole compounds from dicarboxylic acid and aminophenol derivatives. daneshyari.com

Utilization as Ligands in Transition Metal Catalysis and Coordination Chemistry

The nitrogen and oxygen atoms within the benzoxazole ring system provide effective coordination sites, enabling these derivatives to act as versatile ligands for transition metals. unm.edunih.gov The resulting metal complexes have applications in catalysis and coordination chemistry. nih.govnih.gov

Researchers have synthesized benzoxazole-based ligands containing a hard donor group (P=O) and a softer nitrogen donor from the heterocycle to study their coordination with lanthanides like Neodymium (Nd(III)) and Ytterbium (Yb(III)). unm.edu Depending on the specific ligand structure, coordination can occur in a bidentate fashion, involving both the P=O group and the ring nitrogen, or in a monodentate mode via only the P=O group. unm.edu Another study reported the synthesis of a 2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole ligand and its complexes with copper, cobalt, nickel, and zinc. nih.gov The single crystal structures of these complexes revealed that the ligand exhibits good coplanarity after coordinating with the metal ions. nih.gov

Copper complexes featuring tridentate "NNO" ligands have been used as catalysts for the multi-component synthesis of various substituted benzoxazole derivatives under mild conditions. rsc.org Furthermore, copper catalysis has been employed in the ring-opening and functionalization of benzoxazoles, converting the fused heterocycles into highly functionalized substituted benzenes. acs.org

Chiral Auxiliaries and Receptors in Asymmetric Synthesis and Racemic Resolution

In asymmetric synthesis, chiral auxiliaries are used to control the stereochemical outcome of a reaction. While specific examples directly citing 6-bromo-5-methoxy-1,3-benzoxazole were not found, the related oxazolidinone structure is a well-established chiral auxiliary. For example, (4S)-(+)-3-(isocyanoacetyl)-4-(phenylmethyl)-2-oxazolidinone and its enantiomer have been synthesized as synthons for creating strongly fluorescent chiral oxazole (B20620) products. sigmaaldrich.com Chiral auxiliaries are instrumental in procedures like asymmetric alkylation, where they guide the formation of specific enantiomers, which are valuable building blocks in the synthesis of natural products. researchgate.netyoutube.com

Vanadyl complexes containing chiral ligands have been used to catalyze the asymmetric 1,2-alkoxy-sulfenylation of vinylarenes with 2-mercapto-benzoxazole, achieving high enantioselectivity (up to 96% ee). acs.org This demonstrates the role of the benzoxazole moiety as a key reagent in developing new asymmetric catalytic reactions. acs.org

Intermediates in the Synthesis of Agrochemicals and Specialty Chemicals

Benzoxazole and its derivatives are important intermediates in the production of agrochemicals and other specialty chemicals. nih.govresearchgate.netmdpi.com The stable and easily modifiable benzoxazole scaffold is a key structural component in several commercial pesticides. mdpi.comnih.govresearchgate.net

Table 2: Commercial Agrochemicals Containing a Benzoxazole Scaffold

| Agrochemical | Type | Mechanism of Action (if known) |

|---|---|---|

| Fenoxaprop-p-ethyl | Herbicide | Acetyl-coenzyme A carboxylase (ACCase) inhibitor; inhibits fatty acid synthesis in grasses. mdpi.comresearchgate.net |

| Metamifop | Herbicide | Acetyl-coenzyme A carboxylase (ACCase) inhibitor. mdpi.comresearchgate.net |

| Mefenacet | Herbicide | Inhibitor of cell generation and division. mdpi.comresearchgate.net |

| Benthiavalicarb-isopropyl | Fungicide | Inhibits sporangia formation and germination in Phytophthora. mdpi.comresearchgate.net |

The benzoxazole ring is a bioisostere for natural nucleic bases, which contributes to its broad biological activity spectrum, making it a valuable core for discovering new active compounds. jocpr.commdpi.com Beyond pesticides, these derivatives are starting materials for synthesizing larger, often bioactive, structures and are used in the dyestuff and polymer industries. wikipedia.orgresearchgate.netslideshare.net The synthesis of 2-aryl-substituted benzoxazoles, for example, is of particular interest due to their wide-ranging applications. researchgate.net

Broader Industrial Chemical Applications

The industrial utility of benzoxazole derivatives stems from their rigid, planar structure and their fluorescent properties. Although specific industrial application data for This compound is not extensively detailed in publicly available scientific literature, the applications of the broader benzoxazole class provide a strong indication of its potential uses. Benzoxazole derivatives are primarily utilized as building blocks in the synthesis of more complex molecules for various industrial purposes. researchgate.netjocpr.com

One of the significant industrial applications of benzoxazoles is in the development of fluorescent brighteners for textiles and plastics. Their ability to absorb ultraviolet light and re-emit it in the blue region of the visible spectrum leads to a whiter and brighter appearance of the materials.

In the realm of materials science , benzoxazole-containing diamines are used to produce heat-resistant polymers. The inherent thermal stability of the benzoxazole ring contributes to the durability of these polymers. Furthermore, the potential of benzoxazole derivatives in organic electronic materials is an active area of research. researchgate.net This includes their use as dopants in organic light-emitting diodes (OLEDs) and as chromophores.

The development of liquid crystals is another field where benzoxazole derivatives have found application. Their rigid structure is a key characteristic for the formation of liquid crystalline phases. apolloscientific.co.uk

Moreover, some benzoxazole derivatives have been investigated as mechanophores embedded in polymers. These smart materials can change their fluorescent properties in response to mechanical stress, which has potential applications in damage sensing and self-healing materials. acs.org A notable example involves a polymer containing a 2-(2′-hydroxyphenyl)benzoxazole derivative that changes its emission color under ultrasonic activation, indicating a potential for creating self-calibrating stress sensors. acs.org

While detailed research findings on the specific industrial uses of this compound are limited, its structural features—a halogenated and methoxylated benzoxazole core—suggest its potential as an intermediate in the synthesis of functional materials such as dyes, pigments, and specialty polymers. The bromo and methoxy (B1213986) groups can be chemically modified to tune the compound's properties for specific applications.

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-5-methoxy-1,3-benzoxazole?

- Methodological Answer : A two-step synthesis is often employed:

Bromination : Introduce bromine at the 6-position of a 5-methoxy-1,3-benzoxazole precursor using brominating agents like -bromosuccinimide (NBS) or molecular bromine () in a polar solvent (e.g., acetic acid) under reflux.

Methoxylation : If the methoxy group is not pre-installed, nucleophilic substitution with sodium methoxide () or potassium tert-butoxide () can introduce the 5-methoxy group.

- Key Considerations : Reaction temperature and stoichiometry are critical to avoid over-bromination. Purification via column chromatography or recrystallization ensures high yield (70–85%) .

- Reference : Similar cyclization strategies for benzoxazole derivatives under Bischler-Napieralski conditions (e.g., using aluminum nitrate and hydrazine hydrate) are validated in literature .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

- Methodological Answer :

- -NMR : The methoxy group () appears as a singlet at δ 3.8–4.0. Aromatic protons in the benzoxazole ring exhibit splitting patterns consistent with adjacent bromine and methoxy substituents (e.g., doublets for H-4 and H-7).

- HRMS : The molecular ion peak () should match the exact mass (, calculated 228.96 g/mol). Isotopic peaks for bromine () confirm its presence.

- Elemental Analysis : Validate C, H, N, and Br percentages (e.g., C 41.77%, H 2.63%, N 6.08%, Br 34.67%) .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 7:3 ratio) to separate the product from unreacted bromine or methoxy precursors.

- Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals. Monitor purity via TLC ( in 1:1 hexane/ethyl acetate) .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of this compound?

- Methodological Answer :

- Palladium-Catalyzed Coupling : Suzuki-Miyaura coupling with aryl boronic acids using and in DMF at 80°C. Bulky ligands (e.g., SPhos) enhance regioselectivity .

- Microwave-Assisted Synthesis : Short reaction times (10–15 min) reduce decomposition risks while improving yields in nucleophilic substitutions .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to identify electron-deficient sites. The 6-bromo position is electrophilic due to bromine's electron-withdrawing effect.

- Molecular Dynamics (MD) : Simulate transition states to optimize reaction conditions (e.g., solvent polarity, temperature) .

Q. What are the applications of this compound in material science?

- Methodological Answer :

- Fluorescent Probes : Introduce azide or alkyne groups via Sonogashira coupling for bioorthogonal labeling. The benzoxazole core exhibits π-conjugation for tunable emission (e.g., λem = 450–500 nm) .

- Organic Semiconductors : Incorporate into polymers (e.g., polyfluorenes) via Heck coupling to enhance charge transport properties. Electrochemical stability is confirmed by cyclic voltammetry .

Q. How is single-crystal X-ray diffraction (SCXRD) used to resolve the structure of this compound?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXL refines the structure, addressing twinning or disorder with the TWIN/BASF commands.

- Key Metrics : Final -values < 0.05, anisotropic displacement parameters for bromine .

Q. How can derivatives of this compound be designed for biological activity studies?

- Methodological Answer :

- Substitution Reactions : Replace bromine with amines or thiols for cytotoxicity screening (e.g., against cancer cell lines).

- Structure-Activity Relationship (SAR) : Optimize substituents at the 5-methoxy position to enhance binding to target proteins (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.